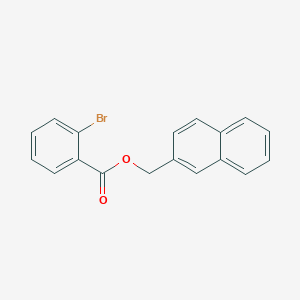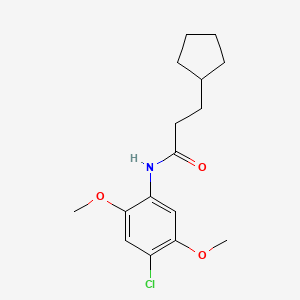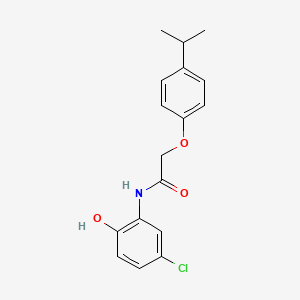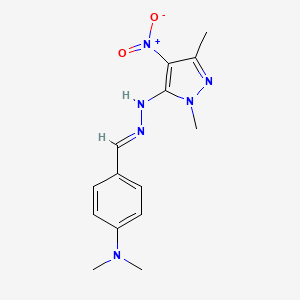
N-(3-bromophenyl)-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-chloro-4-methylbenzamide, also known as BPCM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
科学的研究の応用
N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
作用機序
The mechanism of action of N-(3-bromophenyl)-2-chloro-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting various enzymes and receptors. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to inhibit the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation. Additionally, N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
One advantage of using N-(3-bromophenyl)-2-chloro-4-methylbenzamide in lab experiments is its potential applications in the field of medicinal chemistry. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to have antitumor and anti-inflammatory activity, as well as potential use in the treatment of Alzheimer's disease. However, one limitation of using N-(3-bromophenyl)-2-chloro-4-methylbenzamide in lab experiments is its potential toxicity. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to be toxic to certain cell lines, and further studies are needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N-(3-bromophenyl)-2-chloro-4-methylbenzamide. One area of research is the development of N-(3-bromophenyl)-2-chloro-4-methylbenzamide analogs with improved activity and reduced toxicity. Another area of research is the study of N-(3-bromophenyl)-2-chloro-4-methylbenzamide's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of N-(3-bromophenyl)-2-chloro-4-methylbenzamide in vivo, as well as its potential use in combination with other drugs.
合成法
N-(3-bromophenyl)-2-chloro-4-methylbenzamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with 2-chloro-4-methylbenzylamine to form N-(3-bromophenyl)-2-chloro-4-methylbenzamide. Other methods include the reaction of 3-bromobenzoyl chloride with 2-chloro-4-methylbenzylamine in the presence of a base, or the reaction of 3-bromoaniline with 2-chloro-4-methylbenzoyl chloride.
特性
IUPAC Name |
N-(3-bromophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-5-6-12(13(16)7-9)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDYJOPIMDIMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-chloro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)

![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)


![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

